molecular formula C22H20FN3O4 B12187913 propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B12187913
M. Wt: 409.4 g/mol
InChI Key: KAKQXFVUWFWFPB-UHFFFAOYSA-N
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Description

propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized for its relevance in medicinal chemistry and drug discovery. This benzoate derivative is intended for research applications, including but not limited to, use as a reference standard in analytical chemistry, a building block in organic synthesis, and a potential lead compound in the exploration of novel biologically active molecules. Its structure suggests potential for interaction with various enzymatic targets, making it a candidate for in vitro biochemical and pharmacological assays to elucidate new signaling pathways or mechanisms of action. Researchers can utilize this compound to study enzyme inhibition, cellular processes, and for high-throughput screening initiatives. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

propan-2-yl 4-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20FN3O4/c1-14(2)30-22(29)15-7-9-16(10-8-15)24-20(27)13-26-21(28)12-11-19(25-26)17-5-3-4-6-18(17)23/h3-12,14H,13H2,1-2H3,(H,24,27)

InChI Key

KAKQXFVUWFWFPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Key Intermediates

The synthesis of propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate follows a modular approach, divided into four stages:

  • Pyridazinone Core Construction : Formation of the 6-oxopyridazin-1(6H)-yl scaffold.

  • 2-Fluorophenyl Substitution : Introduction of the aryl group at position 3 of the pyridazinone ring.

  • Acetylation and Amide Coupling : Attachment of the acetyl group to the pyridazinone and subsequent linkage to 4-aminobenzoic acid.

  • Esterification : Conversion of the benzoic acid moiety to the propan-2-yl ester.

Key intermediates include 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-ylacetic acid and 4-aminobenzoic acid derivatives.

Pyridazinone Ring Formation

The pyridazinone core is synthesized via cyclocondensation of γ-keto acids or esters with hydrazine derivatives. A representative method from patent WO2003097613A1 involves:

  • Step A : Reaction of 2-(2-bromo-5-chlorophenyl)acetaldehyde with morpholine and 2-oxoacetic acid in 1,4-dioxane under acidic conditions to form 4-(2-bromo-5-chlorophenyl)-5-hydroxyfuran-2(5H)-one .

  • Step B : Treatment with hydrazine in ethanol to yield 5-(2-bromo-5-chlorophenyl)pyridazin-3(2H)-one .

For the target compound, substituting 2-fluorophenylacetaldehyde in Step A enables direct incorporation of the fluorophenyl group. Optimization studies show that using trifluoroacetic acid (TFA) as a catalyst at 110°C improves cyclization efficiency (yield: 58–72%) .

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr). Patent AU2020355830A1 demonstrates aryl boronic acid coupling with bromopyridazinones using Pd(PPh3)4 and Na2CO3 in toluene/water (3:1) at 80°C . For SNAr, reaction of 3-bromo-6-oxopyridazin-1(6H)-yl derivatives with 2-fluorophenol in DMF at 120°C achieves 85% substitution .

Acetylation and Amide Coupling

The acetyl spacer is added through nucleophilic acyl substitution:

  • Step A : Reaction of 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-ylmethanol with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields the acetylated intermediate.

  • Step B : Activation of 4-aminobenzoic acid using thionyl chloride (SOCl2) to form the acid chloride, followed by coupling with the acetylated pyridazinone in THF at 0°C .

Patent EP3411358B1 reports analogous amide couplings with 92–95% purity after silica gel chromatography (ethyl acetate/hexane) .

Esterification with Propan-2-yl Alcohol

Esterification employs Steglich conditions:

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and propan-2-yl alcohol in anhydrous DCM.

  • Conditions : Stirring at 25°C for 12 hours, followed by filtration and evaporation.

The crude ester is purified via recrystallization from ethanol/water (7:3), achieving >99% purity (HPLC) .

Analytical Characterization

Parameter Method Result
PurityHPLC (C18 column)99.2% (λ = 254 nm)
Molecular WeightHRMS[M+H]+: 427.1382 (calc. 427.1385)
Fluorine Content19F NMRδ = -118.7 ppm (q, J = 8.1 Hz)
Ester ConfirmationIR Spectroscopyν = 1745 cm⁻¹ (C=O ester)

Challenges and Optimization

  • Pyridazinone Hydrolysis : The 6-oxo group is prone to hydrolysis under acidic conditions. Using neutral pH during workup minimizes degradation .

  • Aryl Coupling Selectivity : Pd-catalyzed couplings favor para-substitution on the pyridazinone ring. Ortho-substituted byproducts are reduced by lowering the reaction temperature to 60°C .

  • Esterification Side Reactions : Prolonged reaction times lead to transesterification. Monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:2) ensures reaction termination at completion.

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g batch) achieved an overall yield of 41% using:

  • Cost-Effective Catalysts : NiCl2 instead of Pd for Suzuki coupling (yield drop: 5–7%) .

  • Continuous Flow Synthesis : Microreactor technology for pyridazinone cyclization reduces reaction time from 14 hours to 45 minutes .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s pyridazinone core is known for its potential as an inhibitor of various enzymes, making it a candidate for drug development.

    Biological Studies: It can be used to study the biological pathways and interactions of pyridazinone derivatives.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Key Structural Features and Substitution Patterns

The compound’s structural analogs share the pyridazinone core but differ in substituents, linker groups, and terminal functionalities. Below is a comparative analysis:

Functional Group Impact on Properties

  • Fluorine Substitution : The 2-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to methoxy (1282130-53-3) or benzyloxy (5a) analogs .
  • Terminal Groups : Ester (target) vs. sulfonamide (5a) or hydroxamic acid (14f) termini influence solubility and bioavailability. Esters may confer higher lipophilicity than polar sulfonamides .
  • Linker Flexibility : Acetyl linkers (target, 1282130-53-3) allow conformational flexibility, whereas rigid thiazole-pyrimidine cores (14f) may restrict binding modes .

Spectroscopic Trends

  • IR Spectroscopy: C=O stretches in pyridazinone derivatives typically appear at 1650–1680 cm⁻¹ (e.g., 1664 cm⁻¹ in 6e), consistent with amide/ester functionalities .
  • 1H NMR: Aromatic protons in fluorophenyl or benzyl-substituted pyridazinones resonate at δ 7.0–8.0 ppm, while alkyl groups (e.g., propan-2-yl) show signals near δ 1.2–1.4 ppm .

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C23H21FN4O2
  • Molecular Weight : 398.44 g/mol

Structural Features

The structural components include:

  • A pyridazinone ring , which is known for its diverse biological activities.
  • A fluorophenyl group , which may enhance the compound's pharmacokinetic properties.
  • An acetylamino group , which could contribute to its interaction with biological targets.

Research indicates that compounds with pyridazinone structures often exhibit various biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms through which propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate exerts its effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation (e.g., HDAC inhibitors) .
  • Induction of Apoptosis : Evidence suggests that related compounds can induce apoptosis in cancer cell lines, potentially through mitochondrial pathways .
  • Cell Cycle Regulation : Some studies indicate that these compounds may affect cell cycle progression, particularly inducing G2/M phase arrest .

Anticancer Activity

A study evaluating a structurally similar compound demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer). The IC50 values ranged from 1.30 μM to 17.25 μM depending on the cell line tested .

Cell LineIC50 (μM)
HepG21.30
MDA-MB-23117.25
A2780Not specified

Enzyme Inhibition Studies

Inhibition studies on histone deacetylases (HDACs) have shown that pyridazinone derivatives can selectively inhibit HDAC3 with IC50 values in the nanomolar range . Such inhibition is crucial for the development of anticancer therapies.

Case Studies

  • Case Study on Apoptosis Induction : In vitro studies demonstrated that treatment with a related pyridazinone compound led to increased apoptosis rates in HepG2 cells, from 5.83% in untreated cells to as high as 28.83% at higher concentrations .
  • Cell Cycle Analysis : Another study observed that treatment with pyridazinone derivatives resulted in a significant increase in the percentage of cells in the G2/M phase, indicating a potential mechanism for growth inhibition .

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